molecular formula C15H15F9O6Pr B12077593 praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

Cat. No.: B12077593
M. Wt: 603.17 g/mol
InChI Key: YTAJXYIBKARYIO-DJFUMVPSSA-N
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Description

Praseodymium trifluoroacetylacetonate is a coordination compound that contains the rare earth element praseodymium. It is known for its unique chemical properties and is widely used in various fields, including catalysis, material science, and organic synthesis .

Preparation Methods

Praseodymium trifluoroacetylacetonate can be synthesized through several methods. One common approach involves the reaction of praseodymium chloride with sodium trifluoroacetylacetonate in a solvent such as ethanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Praseodymium trifluoroacetylacetonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, praseodymium trifluoroacetylacetonate can be oxidized to higher oxidation states using strong oxidizing agents. Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides. Substitution reactions often occur with ligands that can replace the trifluoroacetylacetonate groups . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Praseodymium trifluoroacetylacetonate has numerous scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In material science, it is employed in the synthesis of advanced materials with unique properties. In biology and medicine, praseodymium trifluoroacetylacetonate is used in the development of diagnostic and therapeutic agents . Its unique chemical properties make it a valuable compound in these fields.

Mechanism of Action

The mechanism of action of praseodymium trifluoroacetylacetonate involves its ability to coordinate with various ligands and form stable complexes. These complexes can interact with molecular targets and pathways, leading to specific chemical and biological effects. For example, in catalysis, praseodymium trifluoroacetylacetonate can facilitate the formation of reactive intermediates that drive chemical reactions .

Comparison with Similar Compounds

Praseodymium trifluoroacetylacetonate can be compared with other similar compounds such as praseodymium acetylacetonate and praseodymium chloride. While all these compounds contain praseodymium, they differ in their ligands and chemical properties. Praseodymium trifluoroacetylacetonate is unique due to the presence of trifluoroacetylacetonate ligands, which impart distinct chemical reactivity and stability .

Similar Compounds

  • Praseodymium acetylacetonate
  • Praseodymium chloride
  • Praseodymium nitrate
  • Praseodymium oxide

These compounds share some similarities with praseodymium trifluoroacetylacetonate but also have unique properties that make them suitable for different applications .

Properties

Molecular Formula

C15H15F9O6Pr

Molecular Weight

603.17 g/mol

IUPAC Name

praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

InChI

InChI=1S/3C5H5F3O2.Pr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/b3*4-2-;

InChI Key

YTAJXYIBKARYIO-DJFUMVPSSA-N

Isomeric SMILES

CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Pr]

Canonical SMILES

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Pr]

Origin of Product

United States

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